molecular formula C12H14ClNO2 B3849480 2-[(4-chlorophenoxy)methyl]-4,4-dimethyl-5H-1,3-oxazole

2-[(4-chlorophenoxy)methyl]-4,4-dimethyl-5H-1,3-oxazole

Cat. No.: B3849480
M. Wt: 239.70 g/mol
InChI Key: ZQJNCXOIMXSODE-UHFFFAOYSA-N
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Description

2-[(4-chlorophenoxy)methyl]-4,4-dimethyl-5H-1,3-oxazole is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a chlorophenoxy group attached to a methyl group, which is further connected to a dimethyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenoxy)methyl]-4,4-dimethyl-5H-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common method involves the etherification of 4-chlorophenol with a suitable methylating agent, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of catalysts such as copper oxide or cupric salts to facilitate the etherification process . The cyclization step may require specific temperature and solvent conditions to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process, reducing the overall production time and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenoxy)methyl]-4,4-dimethyl-5H-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted phenoxy compounds.

Scientific Research Applications

2-[(4-chlorophenoxy)methyl]-4,4-dimethyl-5H-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(4-chlorophenoxy)methyl]-4,4-dimethyl-5H-1,3-oxazole exerts its effects involves interactions with specific molecular targets and pathways. The chlorophenoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The oxazole ring may also play a role in stabilizing the compound’s interactions with its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar chlorophenoxy structure.

    2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a chlorophenoxy group, known for its use in agriculture.

    4-chloro-2-methylphenoxybutyric acid (MCPB): A compound with similar herbicidal properties and structure.

Uniqueness

2-[(4-chlorophenoxy)methyl]-4,4-dimethyl-5H-1,3-oxazole stands out due to its unique combination of a chlorophenoxy group and an oxazole ring. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to other similar compounds .

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-4,4-dimethyl-5H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-12(2)8-16-11(14-12)7-15-10-5-3-9(13)4-6-10/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJNCXOIMXSODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)COC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-chlorophenoxy)methyl]-4,4-dimethyl-5H-1,3-oxazole
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2-[(4-chlorophenoxy)methyl]-4,4-dimethyl-5H-1,3-oxazole
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